N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
“N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” is a compound that falls under the category of pyridines with a sulfonamide moiety . Pyridines with sulfonamide moieties have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .
Synthesis Analysis
The synthesis of new pyridines with sulfonamide moiety was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions . The synthesis process involved the use of aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and NH4OAc, with 2 mol% of TQoxyTtriFA added as a catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridines with sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism . This process was catalyzed by a novel quinoline-based dendrimer-like ionic liquid .Scientific Research Applications
Anticancer and Antimicrobial Activity
Anticancer Potential : Research on novel pyridin-N-ethyl-N-methylbenzenesulfonamides, including compounds structurally related to the specified sulfonamide, has shown significant anticancer activity against various cancer cell lines. For instance, certain derivatives exhibited better activity than doxorubicin, a standard anticancer drug, in MCF-7 cell lines, highlighting the potential of these compounds in cancer therapy (Debbabi et al., 2017).
Antimicrobial Properties : A study on novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity also revealed the antimicrobial potential of these compounds. Certain derivatives showed significant antibacterial activity against Gram-negative bacteria, which is more active than gentamicin, a reference drug, suggesting their use as effective antimicrobial agents (Szafrański & Sławiński, 2015).
Antiviral and Antibacterial Evaluation
Antiviral Activity : The synthesis of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides has led to the discovery of compounds with anti-tobacco mosaic virus activity. This showcases the antiviral potential of sulfonamide derivatives, which could be harnessed for developing new antiviral agents (Chen et al., 2010).
Broad-Spectrum Antibacterial Activity : Another study focused on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. These compounds were found to have high activities against various bacterial strains, indicating their potential as new antibacterial agents (Azab et al., 2013).
Future Directions
The future directions for research on “N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The use of novel catalysts and reaction mechanisms could also be investigated .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLWFDYOYLASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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